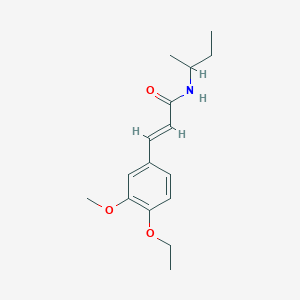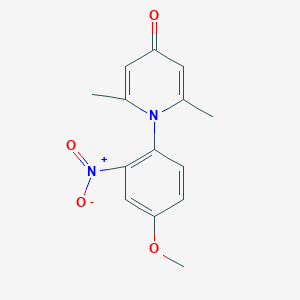![molecular formula C13H14N2O2S2 B256710 2-(5,6,7,8-Tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ylsulfanyl)propanoic acid](/img/structure/B256710.png)
2-(5,6,7,8-Tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ylsulfanyl)propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(5,6,7,8-Tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ylsulfanyl)propanoic acid, also known as TBNTP, is a chemical compound that has attracted attention in the scientific community due to its potential applications in the field of medicine. TBNTP is a thieno[2,3-d]pyrimidine derivative that has been synthesized and studied for its biological activity.
Wirkmechanismus
The mechanism of action of 2-(5,6,7,8-Tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ylsulfanyl)propanoic acid is not fully understood. However, it has been suggested that 2-(5,6,7,8-Tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ylsulfanyl)propanoic acid may act by inhibiting the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and acetylcholinesterase (AChE). Inhibition of these enzymes may lead to a decrease in inflammation and an improvement in cognitive function.
Biochemical and Physiological Effects:
2-(5,6,7,8-Tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ylsulfanyl)propanoic acid has been shown to have a variety of biochemical and physiological effects. It has been shown to decrease the production of inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). 2-(5,6,7,8-Tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ylsulfanyl)propanoic acid has also been shown to inhibit the growth of cancer cells in vitro and in vivo. In addition, 2-(5,6,7,8-Tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ylsulfanyl)propanoic acid has been shown to improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 2-(5,6,7,8-Tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ylsulfanyl)propanoic acid is its potential use as a therapeutic agent for various diseases. However, one limitation of 2-(5,6,7,8-Tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ylsulfanyl)propanoic acid is its limited solubility in water, which may make it difficult to administer in vivo. In addition, more research is needed to fully understand the mechanism of action of 2-(5,6,7,8-Tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ylsulfanyl)propanoic acid and its potential side effects.
Zukünftige Richtungen
There are several future directions for research on 2-(5,6,7,8-Tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ylsulfanyl)propanoic acid. One area of research could be to further investigate its potential use as a therapeutic agent for Alzheimer's disease and Parkinson's disease. Another area of research could be to investigate its potential use in the treatment of other diseases, such as cancer and inflammatory disorders. Additionally, more research is needed to fully understand the mechanism of action of 2-(5,6,7,8-Tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ylsulfanyl)propanoic acid and its potential side effects.
Synthesemethoden
2-(5,6,7,8-Tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ylsulfanyl)propanoic acid can be synthesized through a multistep process starting with the reaction of 2-amino-4-chloro-5,6,7,8-tetrahydrobenzo[b]thiophene with ethyl acetoacetate to form 2-ethoxycarbonyl-4-chloro-5,6,7,8-tetrahydrobenzo[b]thiophene. This intermediate is then reacted with thiourea to form 2-(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ylsulfanyl)propanoic acid.
Wissenschaftliche Forschungsanwendungen
2-(5,6,7,8-Tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ylsulfanyl)propanoic acid has been studied for its potential use as a therapeutic agent for various diseases. It has been shown to have anti-inflammatory, antitumor, and antimicrobial activities. 2-(5,6,7,8-Tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ylsulfanyl)propanoic acid has also been studied for its potential use in the treatment of Alzheimer's disease and Parkinson's disease.
Eigenschaften
Produktname |
2-(5,6,7,8-Tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ylsulfanyl)propanoic acid |
|---|---|
Molekularformel |
C13H14N2O2S2 |
Molekulargewicht |
294.4 g/mol |
IUPAC-Name |
2-(5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-ylsulfanyl)propanoic acid |
InChI |
InChI=1S/C13H14N2O2S2/c1-7(13(16)17)18-11-10-8-4-2-3-5-9(8)19-12(10)15-6-14-11/h6-7H,2-5H2,1H3,(H,16,17) |
InChI-Schlüssel |
DNHAWSKHAVDJRM-UHFFFAOYSA-N |
SMILES |
CC(C(=O)O)SC1=NC=NC2=C1C3=C(S2)CCCC3 |
Kanonische SMILES |
CC(C(=O)O)SC1=NC=NC2=C1C3=C(S2)CCCC3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![Methyl 2-{[(2,5-dichlorophenyl)sulfonyl]amino}acetate](/img/structure/B256647.png)

![3-[4-(Dimethylamino)phenyl]-1-(4-ethylphenyl)-2-propen-1-one](/img/structure/B256649.png)
![[5-(4-Dimethylamino-benzylidene)-2,4-dioxo-thiazolidin-3-yl]-acetic acid](/img/structure/B256650.png)
![N-[2-(4-morpholinyl)-5-(trifluoromethyl)phenyl]butanamide](/img/structure/B256654.png)



![2-[(Methoxyacetyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B256665.png)